2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-8-9-17(18(11-16)26-2)20(24)21-12-14-10-19(23)22(13-14)15-6-4-3-5-7-15/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVGPBBVRPWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves multiple steps. One common method involves the reaction of 2,4-dimethoxybenzoic acid with an amine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues, their distinguishing features, and pharmacological insights:
Key Structural and Functional Differences
Substitution Patterns on Benzamide Core :
- The target compound ’s 2,4-dimethoxy configuration contrasts with 4Y0’s 3,4-dimethoxy and Rip-D’s 2-hydroxy substitution. Methoxy groups enhance lipophilicity and electron-donating effects compared to hydroxyl groups, which may improve membrane permeability .
- Compound 27 () retains the 2,4-dimethoxy benzamide but incorporates a sulfonyl group, which may alter target selectivity (e.g., viral RdRp vs. bacterial enzymes) .
Pharmacological Implications: Methoxy vs. Methyl Groups: highlights that methyl substituents on benzamide (e.g., compounds 21–23) result in weak activity (IC₅₀ >100 μM), suggesting methoxy groups may better occupy hydrophobic pockets . Sulfonyl vs. Pyrrolidinone Moieties: Compound 27’s sulfonyl group may enhance metabolic stability compared to the target’s pyrrolidinone, which could be prone to oxidation .
Biological Activity
2,4-Dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide (CAS Number: 954627-00-0) is a synthetic compound belonging to the benzamide class. Its structure features a dimethoxy substitution on the benzene ring and a pyrrolidinone moiety, which contributes to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 954627-00-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related benzamide derivatives. Although specific data on this compound is limited, compounds with similar structures have shown promising results against various cancer cell lines:
- Cell Line Studies : Related compounds demonstrated cytotoxic effects against breast (MDA-MB-231), pancreatic (SUIT-2), and colon (HT-29) cancer cell lines using MTT assays. For instance, some derivatives exhibited greater potency than cisplatin, a common chemotherapeutic agent .
- Mechanisms of Action : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest in the sub-G1 phase, suggesting that these compounds can effectively trigger programmed cell death in cancer cells .
Antimicrobial and Antioxidant Properties
Benzamides are known for their diverse biological activities:
- Antimicrobial Activity : Some studies indicate that benzamide derivatives can inhibit bacterial growth, although specific data for this compound is still emerging.
- Antioxidant Activity : Compounds with similar structural motifs have been reported to scavenge free radicals and reduce oxidative stress markers in vitro.
Case Studies
While direct case studies on this compound are scarce, research on similar compounds provides insights into its potential applications:
- Study on Related Compounds : A series of benzamide derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated a structure–activity relationship where specific substitutions enhanced anticancer activity .
- Potential for Drug Development : The unique structural features of this compound suggest it could serve as a lead compound in drug discovery programs targeting cancer and other diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
